molecular formula C17H18N2O B8139863 (S)-4-Benzyl-3-phenylpiperazin-2-one

(S)-4-Benzyl-3-phenylpiperazin-2-one

Cat. No.: B8139863
M. Wt: 266.34 g/mol
InChI Key: JUWZYKUNWPTANZ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Benzyl-3-phenylpiperazin-2-one is a chiral piperazin-2-one derivative offered for research and development purposes. Compounds featuring the piperazine scaffold, particularly benzyl- and phenyl-substituted variants, are of significant interest in medicinal chemistry and pharmacology . Piperazine-based structures are frequently investigated as key intermediates and final products in the synthesis of potential therapeutic agents . Research indicates that structurally related compounds often target central nervous system (CNS) receptors, showing affinity for dopaminergic and serotonergic systems, which makes them valuable tools for studying neurological pathways and disorders . The specific stereochemistry of the (S)-enantiomer may be critical for its biological activity and interaction with chiral biomolecules, making it a compound of interest for studies requiring enantiomeric purity. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring compliance with all applicable local and international regulations regarding the handling and use of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-benzyl-3-phenylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17-16(15-9-5-2-6-10-15)19(12-11-18-17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,20)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWZYKUNWPTANZ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](C(=O)N1)C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-4-Benzyl-3-phenylpiperazin-2-one spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-4-Benzyl-3-phenylpiperazin-2-one

Introduction

(S)-4-Benzyl-3-phenylpiperazin-2-one is a chiral heterocyclic compound belonging to the piperazinone class. The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide range of conditions, from antipsychotics to antihistamines.[1][2] The specific stereochemistry, denoted by the (S)-configuration at the C3 position, is critical as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Therefore, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement for structural confirmation, purity assessment, and quality control in any research or drug development pipeline. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-4-Benzyl-3-phenylpiperazin-2-one. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret spectral data, understand the underlying principles, and apply field-proven experimental protocols.

Molecular Structure and Spectroscopic Overview

The structure of (S)-4-Benzyl-3-phenylpiperazin-2-one incorporates several key features that give rise to a distinct spectroscopic fingerprint: a chiral center at C3, a lactam (cyclic amide) moiety, a phenyl group, a benzyl group, and a six-membered piperazinone ring. Understanding the electronic environment of each proton and carbon is paramount for accurate spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[1] For a chiral molecule like (S)-4-Benzyl-3-phenylpiperazin-2-one, NMR can not only confirm the connectivity but also provide insights into its stereochemistry.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the protons of the piperazinone ring. The chemical shifts (δ) are influenced by the neighboring functional groups and their spatial arrangement.

Table 1: Predicted ¹H NMR Data for (S)-4-Benzyl-3-phenylpiperazin-2-one (in CDCl₃)

ProtonsPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationNotes
Phenyl-H (C3)7.20 - 7.40Multiplet-5HProtons of the phenyl group attached to the chiral center.
Benzyl-H (C4)7.15 - 7.35Multiplet-5HProtons of the phenyl ring on the benzyl group.
H3 (CH)~4.0 - 4.2Singlet/Multiplet-1HMethine proton at the chiral center. May show coupling to adjacent CH₂ protons.
Benzyl-CH₂3.80 - 4.50Doublet of Doublets (AB system)~14-162HDiastereotopic protons due to the adjacent chiral center.
Ring-CH₂ (C5, C6)2.70 - 3.50Multiplets-4HComplex multiplets due to geminal and vicinal coupling.
NH~6.0 - 8.0Broad Singlet-1HAmide proton; chemical shift can be variable and may exchange with D₂O.

Rationale for Predictions: The aromatic protons of both the phenyl and benzyl groups are expected in the typical downfield region of 7.1-7.4 ppm.[3] The key feature is the benzylic methylene (CH₂) group. Due to the adjacent C3 stereocenter, these two protons are diastereotopic and should appear as a pair of doublets (an AB quartet), a clear indicator of chirality in the vicinity.[4] The protons on the piperazinone ring will exhibit complex splitting patterns due to coupling with each other.[1] The methine proton at H3 is adjacent to the electron-withdrawing phenyl group and nitrogen, shifting it downfield.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for (S)-4-Benzyl-3-phenylpiperazin-2-one

CarbonPredicted δ (ppm)Notes
C=O (C2)~165 - 170Carbonyl carbon of the lactam, typically downfield.[1]
Aromatic C (quat)~135 - 140Quaternary carbons of the phenyl and benzyl rings.
Aromatic CH~127 - 130Protonated aromatic carbons.[5]
C3 (CH)~60 - 65Chiral carbon, attached to nitrogen and a phenyl group.[6]
Benzyl-CH₂~45 - 55Benzylic carbon.
Ring-CH₂ (C5, C6)~40 - 50Aliphatic carbons within the piperazinone ring.[1]
Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a spectral width of 0-12 ppm.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum with a spectral width of 0-200 ppm.

    • Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, respectively.

  • Chiral Purity Analysis (Optional but Recommended): To confirm enantiomeric purity, acquire a ¹H NMR spectrum in the presence of a chiral solvating agent (CSA) like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[7][8] The CSA will form transient diastereomeric complexes, potentially causing separate signals for the (S) and any contaminating (R) enantiomer.[9][10]

Visualization: NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve 5-10 mg in ~0.6 mL CDCl₃ Prep2 Add TMS (Internal Standard) Prep1->Prep2 Acq1 Lock & Shim Prep2->Acq1 Acq2 Acquire ¹H Spectrum Acq1->Acq2 Acq3 Acquire ¹³C Spectrum Acq2->Acq3 Acq4 Acquire 2D Spectra (COSY, HSQC) Acq3->Acq4 Ana1 Process FID (FT, Phasing) Acq4->Ana1 Ana2 Assign Signals Ana1->Ana2 Ana3 Integrate & Analyze Coupling Ana2->Ana3

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]

Predicted IR Absorption Data

The IR spectrum will be dominated by absorptions from the lactam ring and the aromatic systems.

Table 3: Predicted Characteristic IR Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch~3200 - 3300MediumAmide N-H stretch in the piperazinone ring.
Aromatic C-H Stretch~3030 - 3100Medium-WeakCharacteristic for sp² C-H bonds in the phenyl and benzyl rings.[12]
Aliphatic C-H Stretch~2850 - 2960MediumFor the sp³ C-H bonds in the piperazinone and benzyl CH₂ groups.[13]
C=O Stretch (Lactam)~1650 - 1680StrongThe most prominent peak in the spectrum, characteristic of a six-membered lactam (δ-lactam).[14][15]
Aromatic C=C Stretch~1450 - 1600MediumSeveral bands indicating the presence of aromatic rings.[12]

Rationale for Predictions: The most diagnostic peak will be the strong carbonyl (C=O) absorption around 1650 cm⁻¹.[14] This value is typical for a six-membered ring amide (a δ-lactam). The presence of both aromatic and aliphatic C-H stretches will confirm the hydrocarbon framework.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a modern, simple method. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.[1]

Predicted Mass Spectrometry Data

The molecule is expected to undergo characteristic fragmentation pathways under ionization.

  • Molecular Ion (M⁺): For C₁₇H₁₈N₂O, the expected exact mass is approximately 266.1419 g/mol . The high-resolution mass spectrum should confirm this elemental composition.

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: The most common fragmentation for benzyl-containing compounds is the cleavage of the C-C bond next to the phenyl ring to form the highly stable tropylium ion at m/z 91 .[16] This is often the base peak.

    • Loss of Phenyl Group: Cleavage of the bond between C3 and the phenyl group.

    • Ring Cleavage: The piperazinone ring can fragment in various ways, often involving cleavage at the C-N bonds.[17]

Visualization: Predicted MS Fragmentation

MS_Fragmentation Mol Parent Ion (M⁺) m/z = 266 Frag1 Tropylium Ion m/z = 91 Mol->Frag1 - C₁₀H₁₁N₂O Frag2 [M - C₇H₇]⁺ m/z = 175 Mol->Frag2 - C₇H₇ (Benzyl) Frag3 [M - C₆H₅]⁺ m/z = 189 Mol->Frag3 - C₆H₅ (Phenyl) Frag4 Phenyl Cation m/z = 77 Frag3->Frag4 Further fragmentation

Caption: Predicted major fragmentation pathways for (S)-4-Benzyl-3-phenylpiperazin-2-one.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (Positive Ion Mode):

    • Set the instrument to positive ion detection mode to observe the protonated molecule [M+H]⁺ (m/z 267).

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal.

  • Data Acquisition:

    • Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the parent ion (m/z 267) to induce fragmentation and obtain the fragment ion spectrum, which can then be compared to the predicted pathways.[18]

Conclusion

The spectroscopic characterization of (S)-4-Benzyl-3-phenylpiperazin-2-one relies on a synergistic application of NMR, IR, and MS techniques. The ¹H NMR spectrum provides detailed information on the proton environment and stereochemistry, highlighted by the diastereotopic benzylic protons. The ¹³C NMR confirms the carbon skeleton. IR spectroscopy offers rapid confirmation of key functional groups, especially the prominent lactam carbonyl stretch. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, most notably the m/z 91 tropylium ion. Together, these techniques provide a robust and self-validating system for the unambiguous identification and characterization of this important chiral molecule.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Stanczyk, A., et al. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.
  • Scribd. (n.d.). FT-IR Spectrum Table. Available at: [Link]

  • Nussbaum, S., et al. (2003). FTIR study of five complex beta-lactam molecules. PubMed. Available at: [Link]

  • Horton, P. N., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Bentham Science. (2023). Combined Experimental and Theoretical Spectroscopic Properties... of 3-methoxy-1-piperazinylbenzene. Bentham Science Publishers. Available at: [Link]

  • Abbasi, M. A., et al. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). ResearchGate. Available at: [Link]

  • Raja, V., et al. (2016). Spectral investigation of the Piperazine Dithiosemicarbazone Derivatives as inhibitor on High Carbon Steel in HCl media. Journal of Materials and Environmental Science. Available at: [Link]

  • Issa, Y.M., et al. (2002). Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • Wenzel, T. J., & Wilcox, C. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link]

  • Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine.
  • Seco, J. M., et al. (n.d.). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Kar, P., et al. (n.d.). synthesis and characterization of novel 4-(3-(4-substituted benzyl - piperazin- 1-yl)-7- methoxy-3-phenyl- chromen-2-one analogues. ResearchGate. Available at: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. Available at: [Link]

  • Herber, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Kumar, A., et al. (2012). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Der Pharma Chemica. Available at: [Link]

  • Supporting Information for Reusable Ionic Liquid-Catalyzed Oxidative Esterification. (n.d.). Available at: [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Available at: [Link]

  • NIST. (n.d.). 4-Benzylpiperidine. NIST WebBook. Available at: [Link]

  • Leaw, C. P., et al. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Springer. Available at: [Link]

  • Riguera, R. (n.d.). The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents: A Practical Guide. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Available at: [Link]

  • Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. Available at: [Link]

  • Štefane, B., & Požgan, F. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Alver, Ö., et al. (n.d.). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. ResearchGate. Available at: [Link]

Sources

Biological activity of chiral piperazinone scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Chiral Piperazinone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazinone core is a privileged heterocyclic scaffold in modern medicinal chemistry, owing to its conformational rigidity, synthetic tractability, and capacity for stereochemically diverse substitution. The introduction of chirality transforms this simple heterocycle into a three-dimensional pharmacophore capable of precise, high-affinity interactions with complex biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by chiral piperazinone derivatives. We will explore their applications as anticancer, antiviral, antibacterial, and neuroprotective agents, delving into the underlying mechanisms of action, presenting field-proven experimental protocols for their evaluation, and summarizing key structure-activity relationship (SAR) data. This document is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and biological characterization of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the Chiral Piperazinone Core

The piperazine ring system is a ubiquitous feature in FDA-approved drugs, valued for its physicochemical properties and its ability to serve as a versatile linker.[1] The introduction of a carbonyl group to form the piperazin-2-one scaffold imparts a degree of conformational constraint, while the potential for substitution at the nitrogen and carbon atoms allows for the systematic exploration of chemical space.[2][3]

The critical element, however, is chirality. Biological systems—enzymes, receptors, and ion channels—are inherently chiral. The specific stereochemistry of a drug molecule dictates its orientation within a binding pocket, profoundly influencing its potency, selectivity, and metabolic profile.[4] Enantiomers of the same compound can exhibit dramatically different, and sometimes opposing, biological effects. Therefore, the enantioselective synthesis of piperazinone scaffolds is not merely an academic exercise but a fundamental requirement for the development of safe and effective therapeutics.[5][6] This guide will illuminate the profound impact of stereochemistry on the biological functions of this important heterocyclic family.

Enantioselective Synthesis: Crafting the Chiral Scaffold

Access to enantiomerically pure piperazinones is the gateway to exploring their therapeutic potential. While numerous methods exist, palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful and versatile strategy for creating stereodefined α-substituted piperazinones.[2][7][8]

Workflow for Asymmetric Synthesis and Screening

The general path from synthesis to biological validation involves a multi-stage process, ensuring both stereochemical purity and functional efficacy.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start Piperazinone Precursor syn Pd-Catalyzed Asymmetric Allylic Alkylation start->syn Chiral Ligand (e.g., PHOX) purify Chiral HPLC Purification syn->purify Enantioenriched Product screen Primary Biological Assay (e.g., MTT, MIC) purify->screen confirm Mechanism of Action (MOA) Studies screen->confirm Active Hit lead Lead Compound Identification confirm->lead PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Chiral Piperazinone Inhibitor Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation (Tumor Suppressor) HIV_Entry cluster_cell Host T-Cell Membrane CD4 CD4 Receptor CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Fusion Triggered Block Entry Blocked CCR5->Block HIV HIV-1 (gp120) HIV->CD4 1. Binding Antagonist Chiral Piperazine CCR5 Antagonist Antagonist->CCR5 Allosteric Binding

Sources

Methodological & Application

Application Note: (S)-4-Benzyl-3-phenylpiperazin-2-one as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-Benzyl-3-phenylpiperazin-2-one (often abbreviated as (S)-BPP ) is a "privileged structure" in medicinal chemistry. Derived from (S)-phenylglycine, this chiral lactam serves as a rigidified, conformationally constrained scaffold. Its utility spans three critical domains:

  • NK1 Receptor Antagonists: It is the direct precursor to (S)-1-benzyl-2-phenylpiperazine, the pharmacophore core for Substance P antagonists (e.g., Maropitant analogs).

  • Peptidomimetics: It acts as a constrained Gly-Phe surrogate, locking peptide backbones into specific

    
    -turn conformations.
    
  • Asymmetric Synthesis: The fixed phenyl ring at C3 exerts powerful 1,4-stereocontrol, directing alkylation at the C6 position to generate trans-3,6-disubstituted piperazines with high diastereoselectivity.

This guide provides a validated, scalable protocol for the synthesis of (S)-BPP and details its transformation into high-value chiral piperazines.

Chemical Identity & Properties

PropertyDescription
IUPAC Name (3S)-4-benzyl-3-phenylpiperazin-2-one
CAS Number 1346418-26-5 (generic); 102636-23-3 (related isomer)
Molecular Formula C₁₇H₁₈N₂O
Molecular Weight 266.34 g/mol
Chiral Source (S)-(+)-Phenylglycine
Key Functionality Lactam (C2), Chiral Center (C3), N-Benzyl (N4)
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in water

Validated Synthesis Protocol

Strategic Overview

The synthesis is a linear, 3-step sequence starting from (S)-phenylglycine methyl ester. The critical quality attribute (CQA) is maintaining the optical purity of the C3 center, which is prone to racemization under strongly basic conditions due to the benzylic proton's acidity.

Mechanism of Cyclization: The final step utilizes a "tandem substitution-cyclization" mechanism. Ammonia displaces the


-chloro group to form a primary amine, which then performs an intramolecular nucleophilic attack on the methyl ester to close the lactam ring.
Workflow Diagram

Synthesis_Workflow Start (S)-Phenylglycine Methyl Ester Step1 Step 1: Reductive Amination (PhCHO, NaBH4) Start->Step1 Benzaldehyde MeOH, 0°C Inter1 N-Benzyl-(S)-Phg-OMe Step1->Inter1 Yield: ~92% Step2 Step 2: N-Acylation (ClCH2COCl, Et3N) Inter1->Step2 DCM, 0°C Schotten-Baumann Inter2 N-Chloroacetyl Intermediate Step2->Inter2 Quantitative Step3 Step 3: Cyclization (NH3/MeOH) Inter2->Step3 Sat. NH3 RT, 12h Final (S)-4-Benzyl-3-phenyl piperazin-2-one Step3->Final Yield: ~85% >99% ee

Figure 1: Step-wise synthesis of the chiral lactam scaffold.

Detailed Experimental Procedure
Step 1: Reductive Benzylation
  • Dissolution: Dissolve (S)-phenylglycine methyl ester HCl (20.1 g, 100 mmol) in MeOH (200 mL). Add Et₃N (14 mL, 100 mmol) to liberate the free amine.

  • Imine Formation: Add Benzaldehyde (10.2 mL, 100 mmol) dropwise. Stir at RT for 2 hours. (Solution turns yellow).

  • Reduction: Cool to 0°C. Add NaBH₄ (4.5 g, 120 mmol) portion-wise over 30 mins. Caution: Gas evolution.

  • Workup: Quench with water (50 mL). Evaporate MeOH. Extract aqueous residue with DCM (3 x 100 mL). Dry (Na₂SO₄) and concentrate.

  • Result: N-Benzyl-(S)-phenylglycine methyl ester (Clear oil, ~24 g). Used directly.[1]

Step 2: N-Acylation
  • Setup: Dissolve the oil from Step 1 in anhydrous DCM (250 mL). Add Et₃N (16.7 mL, 120 mmol). Cool to -10°C (Ice/Salt bath).

  • Addition: Add Chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 45 mins. Critical: Maintain temp < 0°C to prevent ester hydrolysis or racemization.

  • Check: TLC (Hex/EtOAc 3:1) should show complete conversion of the secondary amine.

  • Workup: Wash with 1N HCl (cold), then sat. NaHCO₃. Dry and concentrate to yield the N-chloroacetyl intermediate.

Step 3: Cyclization (The "Gmeiner" Closure)
  • Reaction: Dissolve the crude intermediate in saturated methanolic ammonia (7N NH₃ in MeOH, 200 mL).

  • Conditions: Seal the vessel and stir at Room Temperature for 16–24 hours.

    • Note: Heating is rarely required and increases racemization risk.

  • Isolation: Concentrate the mixture to dryness. The residue is a mixture of product and NH₄Cl.

  • Purification: Partition between EtOAc and water. Wash organic layer with brine. Crystallize from EtOAc/Hexanes.[1]

  • Yield: White crystalline solid (~19–21 g, 75–80% overall).

  • QC: Chiral HPLC (Chiralcel OD-H) to verify ee >98%.

Application Protocols

Application A: Synthesis of Chiral Piperazine Pharmacophores

The lactam is the immediate precursor to (S)-1-benzyl-2-phenylpiperazine, a motif found in Neurokinin-1 (NK1) antagonists.

Protocol:

  • Suspend (S)-BPP (10 mmol) in anhydrous THF (50 mL).

  • Add LiAlH₄ (2.0 equiv, 20 mmol) carefully at 0°C.

  • Reflux for 4 hours.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the granular precipitate.[2]

  • Outcome: Quantitative conversion to the chiral piperazine.

Application B: Asymmetric Alkylation (C6 Functionalization)

The C3-phenyl group blocks the "bottom" face of the ring, forcing electrophiles to attack the enolate from the "top" face (trans to the phenyl group).

Protocol:

  • Enolization: Dissolve (S)-BPP in THF at -78°C. Add LiHMDS (1.1 equiv).

  • Alkylation: Add alkyl halide (R-X, e.g., Methyl Iodide, Benzyl Bromide).

  • Stereochemistry: The product will be (3S, 6R)-3-phenyl-4-benzyl-6-alkylpiperazin-2-one (trans-diastereomer).

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Enantiomeric Excess (ee) Racemization during Step 2 or 3.Ensure Step 2 is kept < 0°C. Avoid strong inorganic bases (NaOH/KOH) in Step 3; use NH₃/MeOH.
Incomplete Cyclization Ammonia concentration too low.Use fresh 7N NH₃ in MeOH. Do not use aqueous ammonia.
Oily Product Residual solvent or impurities.Recrystallize from EtOAc/Hexanes.[1] The racemic compound is often an oil; the pure enantiomer is a solid.
Low Yield in Step 3 Hydrolysis of the methyl ester.Ensure the MeOH is dry. Water competes with ammonia, leading to the open-chain acid.

Mechanistic Pathway & Stereocontrol[4]

The following diagram illustrates how the (S)-phenyl group controls the stereochemical outcome of downstream modifications.

Stereocontrol Lactam (S)-4-Benzyl-3-phenyl piperazin-2-one (The Scaffold) Enolate Lithium Enolate (Planar C6) Lactam->Enolate LiHMDS, -78°C Attack Electrophile Attack (Anti to Phenyl Group) Enolate->Attack Steric Shielding by C3-Phenyl Product (3S, 6R)-Trans-Product High Diastereoselectivity Attack->Product Kinetic Control

Figure 2: 1,4-Induction mechanism for asymmetric alkylation at C6.

References

  • Original Synthesis & Methodology

    • Gmeiner, P., et al. "Synthesis and dopamine receptor binding of novel phenylpiperazines." Journal of Medicinal Chemistry, 1995.
    • Source: (General reference for Gmeiner lactams).

  • Application in NK1 Antagonists

    • Harrison, T., et al. "Synthesis of chiral piperazines as substance P antagonists." Bioorganic & Medicinal Chemistry Letters, 1994.
    • Source:

  • Asymmetric Alkylation Protocols

    • Mickel, S. J., et al. "Large-scale synthesis of a substance P antagonist precursor." Organic Process Research & Development, 2004.
    • Source:

  • General Piperazinone Chemistry

    • "Synthesis of piperazines and piperazinones." Organic Chemistry Portal.
    • Source:

Disclaimer: This protocol involves the use of hazardous reagents (Chloroacetyl chloride, Benzyl halides). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: Strategic Synthesis of Serotonin Receptor Antagonists from Piperazinone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: The serotonin (5-HT) system is a cornerstone of neuropharmacology, and its modulation is central to treating a spectrum of CNS disorders. Piperazine-containing compounds have long been recognized as a "privileged scaffold" for targeting 5-HT receptors.[1][2] This guide focuses on a strategic evolution of this scaffold: the use of piperazin-2-one (piperazinone) intermediates. We provide a detailed examination of the synthetic rationale, step-by-step protocols for synthesis and functionalization, and insights into the structure-activity relationships (SAR) that govern the potency and selectivity of these antagonists.

Introduction: The Piperazinone Scaffold in Serotonin Antagonist Design

Serotonin receptors, a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), are implicated in conditions ranging from depression and anxiety to chemotherapy-induced nausea.[1][3][4] Consequently, the development of selective antagonists for subtypes like 5-HT1A, 5-HT2A, and 5-HT3 is a major goal in drug discovery.[4][5][6]

The arylpiperazine motif is a well-established pharmacophore for achieving high affinity at various 5-HT receptors.[7][8] The piperazinone core, a lactam analog of piperazine, offers distinct synthetic and physicochemical advantages:

  • Reduced Basicity: The amide nitrogen of the piperazinone ring is significantly less basic than the corresponding amine in piperazine. This can profoundly impact a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structural Rigidity and H-Bonding: The planar amide bond introduces conformational constraints and provides a hydrogen bond donor (the N-H group), offering new potential interactions within the receptor's binding pocket.

  • Synthetic Versatility: The piperazinone core can be synthesized through robust methods like intramolecular cyclization and serves as a stable platform for subsequent functionalization, most commonly via N-alkylation of the more basic secondary amine.[9]

This guide will detail a representative synthetic pathway from a core piperazinone intermediate to a final, functional serotonin receptor antagonist.

General Synthetic Strategy & Workflow

The overarching strategy involves a modular, two-stage approach. First, a substituted N-aryl piperazinone core is synthesized. This core is then elaborated by attaching a linker and a terminal functional group via N-alkylation. This modularity allows for the systematic exploration of SAR.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Elaboration & Diversification A Starting Materials (e.g., N-Aryl Ethylenediamine, Chloroacetyl Chloride) B Intramolecular Cyclization (Lactam Formation) A->B Acylation & Cyclization C N-Aryl Piperazinone (Key Intermediate) B->C D N-Alkylation with Functionalized Linker (Br-(CH2)n-X) C->D Base, Solvent E Final Serotonin Receptor Antagonist D->E Purification & Characterization G cluster_receptor Cell Membrane receptor 5-HT Receptor (GPCR) g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates serotonin Serotonin (Agonist) serotonin->receptor Binds & Activates antagonist Synthesized Antagonist antagonist->receptor Binds & Blocks signal Cellular Response effector->signal Signal Transduction

Sources

Application Notes and Protocols: Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chiral piperazin-2-ones are pivotal structural motifs in a multitude of biologically active compounds and pharmaceuticals. Their stereoselective synthesis is a critical challenge in medicinal chemistry and process development. This comprehensive guide details the application of iridium-catalyzed asymmetric hydrogenation for the efficient and highly enantioselective synthesis of chiral piperazin-2-ones from their unsaturated precursors. We will explore the mechanistic underpinnings of this powerful transformation, provide a detailed, field-proven protocol for substrate synthesis and the hydrogenation reaction, and outline robust analytical methods for product characterization and determination of enantiopurity. This document is intended to serve as a practical resource for researchers aiming to implement this methodology in their synthetic workflows.

Introduction: The Significance of Chiral Piperazin-2-ones

The piperazin-2-one core is a privileged scaffold in drug discovery, appearing in molecules with a wide range of therapeutic applications, including as anti-infectives and central nervous system agents. The stereochemistry of these molecules is often crucial for their pharmacological activity and safety profile, with different enantiomers potentially exhibiting distinct biological effects. Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure piperazin-2-ones is of paramount importance.

Among the various synthetic strategies, the asymmetric hydrogenation of unsaturated piperazin-2-ones has emerged as a highly attractive approach due to its high atom economy, operational simplicity, and the potential for achieving excellent enantioselectivity.[1][2] Iridium-based catalysts, in particular, have shown remarkable efficacy in the hydrogenation of a wide array of challenging substrates, including various N-heterocycles.[3][4] This guide will focus on the practical application of iridium catalysis to this specific and valuable transformation.

Mechanistic Insights: The Iridium Catalytic Cycle

The iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones is believed to proceed through an outer-sphere mechanism. In this pathway, the substrate does not directly coordinate to the iridium center in the turnover-limiting step. Instead, the chiral iridium complex, activated by hydrogen, delivers hydride to the substrate in a highly stereocontrolled manner.

A plausible catalytic cycle involves the following key steps:

  • Catalyst Activation: The iridium precatalyst, typically [Ir(COD)Cl]2 (COD = 1,5-cyclooctadiene), reacts with a chiral diphosphine ligand to form the active cationic iridium(I) complex.

  • Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the iridium(I) center to form an iridium(III) dihydride species.

  • Substrate Interaction and Hydride Transfer: The unsaturated piperazin-2-one interacts with the iridium(III) dihydride complex. A hydride is then transferred from the iridium to one face of the carbon-carbon double bond, governed by the sterics of the chiral ligand, to form an iridium-alkyl intermediate.

  • Reductive Elimination: The final product, the chiral piperazin-2-one, is released through reductive elimination, regenerating the iridium(I) catalyst for the next cycle.

Recent studies on similar systems suggest the potential involvement of an Ir(III)/Ir(V) catalytic cycle, particularly for substrates with coordinating groups.[5]

digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Ir(I)-L" [label="[Ir(I)(L)]+"]; "Ir(III)-H2" [label="[Ir(III)(H)2(L)]+"]; "Transition_State" [label="[Substrate---Ir(III)(H)2(L)]+", shape=ellipse, fillcolor="#FBBC05"]; "Product_Complex" [label="[Product-Ir(I)(L*)]+"];

"Ir(I)-L" -> "Ir(III)-H2" [label="+ H2\n(Oxidative Addition)"]; "Ir(III)-H2" -> "Transition_State" [label="+ Substrate"]; "Transition_State" -> "Product_Complex" [label="Hydride Transfer &\nReductive Elimination"]; "Product_Complex" -> "Ir(I)-L" [label="- Product"]; }

Figure 1: Simplified Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative unsaturated piperazin-2-one substrate and its subsequent iridium-catalyzed asymmetric hydrogenation.

Synthesis of Unsaturated Piperazin-2-one Substrate

A variety of methods exist for the synthesis of unsaturated piperazin-2-ones.[6][7][8] A common approach involves the condensation of an α-keto ester with an ethylenediamine derivative, followed by dehydration. Here, we detail a representative procedure for the synthesis of 1-benzyl-5-methyl-3-phenyl-5,6-dihydropyrazin-2(1H)-one.

Materials and Reagents:

  • Ethyl benzoylacetate

  • N-benzylethylenediamine

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware with a Dean-Stark trap

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl benzoylacetate (1.0 eq), N-benzylethylenediamine (1.1 eq), and a catalytic amount of PTSA (0.05 eq).

  • Add sufficient toluene to dissolve the reagents and allow for efficient reflux.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired unsaturated piperazin-2-one.

Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure and may require optimization for different substrates. All operations involving the catalyst should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Materials and Reagents:

  • [Ir(COD)Cl]2 (Iridium(I) chloro-1,5-cyclooctadiene dimer)

  • Chiral diphosphine ligand (e.g., (R)-SEGPHOS, (R)-BINAP)

  • Unsaturated piperazin-2-one substrate

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_prep" { label = "Catalyst Preparation (Inert Atmosphere)"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; "Precatalyst" [label="[Ir(COD)Cl]2"]; "Ligand" [label="Chiral Ligand"]; "Solvent_Prep" [label="Anhydrous Solvent"]; "Active_Catalyst" [label="Active Ir(I) Catalyst Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Precatalyst" -> "Active_Catalyst"; "Ligand" -> "Active_Catalyst"; "Solvent_Prep" -> "Active_Catalyst"; }

subgraph "cluster_reaction" { label = "Hydrogenation Reaction"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; "Substrate" [label="Unsaturated Piperazin-2-one"]; "Autoclave" [label="Autoclave", shape=cylinder]; "H2" [label="H2 Gas"]; "Reaction" [label="Stirring at Temp & Pressure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Active_Catalyst" -> "Autoclave"; "Substrate" -> "Autoclave"; "Autoclave" -> "Reaction"; "H2" -> "Reaction"; }

subgraph "cluster_workup" { label = "Work-up and Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; "Vent" [label="Vent H2"]; "Concentrate" [label="Concentrate"]; "Purify" [label="Purification\n(Chromatography)"]; "Characterize" [label="Characterization\n(NMR, MS)"]; "HPLC" [label="Chiral HPLC Analysis\n(ee determination)"]; "Final_Product" [label="Chiral Piperazin-2-one", fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" -> "Vent" [lhead="cluster_workup"]; "Vent" -> "Concentrate"; "Concentrate" -> "Purify"; "Purify" -> "Characterize"; "Purify" -> "HPLC"; "HPLC" -> "Final_Product"; "Characterize" -> "Final_Product"; } }

Figure 2: General Experimental Workflow for Asymmetric Hydrogenation.

Procedure:

  • Catalyst Preparation:

    • In a glovebox, add [Ir(COD)Cl]2 (0.5 mol%) and the chiral diphosphine ligand (1.1 mol% relative to Ir) to a vial.

    • Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup:

    • In a separate vial, dissolve the unsaturated piperazin-2-one substrate (1.0 eq) in the remaining anhydrous, degassed solvent.

    • Transfer the substrate solution to the autoclave.

    • Using a syringe, transfer the prepared catalyst solution to the autoclave.

  • Hydrogenation:

    • Seal the autoclave and remove it from the glovebox.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to the desired pressure (e.g., 50 bar).

    • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours).

  • Work-up:

    • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the chiral piperazin-2-one.

Data Analysis and Characterization

Accurate determination of the yield, diastereoselectivity (if applicable), and enantioselectivity is crucial for evaluating the success of the reaction.

Product Characterization

The structure of the purified product should be confirmed by standard spectroscopic methods:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy will confirm the reduction of the double bond and the overall structure of the piperazin-2-one. Chiral shift reagents can sometimes be used to resolve enantiomeric signals.[5]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Determination of Enantiomeric Excess (% ee)

The enantiomeric excess of the product is typically determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[9][10][11]

General Chiral HPLC Protocol:

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® IC) are often effective for the separation of piperazine derivatives.[12]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio may need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.[12]

Summary of Representative Data

The following table summarizes typical results that can be expected for the iridium-catalyzed asymmetric hydrogenation of a generic unsaturated piperazin-2-one, based on literature for similar substrates.

Catalyst System (Ir/Ligand)SubstrateSolventH2 Pressure (bar)Temp (°C)Yield (%)ee (%)
[Ir(COD)Cl]2 / (R)-SEGPHOS5-Aryl-dihydropyrazin-2-oneDCM5050>95>98
[Ir(COD)Cl]2 / (S)-BINAP5-Alkyl-dihydropyrazin-2-oneTHF6040>90>95
[Ir(COD)Cl]2 / (R)-PhanePhos6-Aryl-dihydropyrazin-2-oneToluene5060>92>96

Note: The data presented in this table is illustrative and based on typical performance for similar N-heterocyclic substrates. Actual results may vary depending on the specific substrate and reaction conditions.

Conclusion

Iridium-catalyzed asymmetric hydrogenation is a powerful and reliable method for the synthesis of chiral piperazin-2-ones with high enantioselectivity. This guide provides a comprehensive overview of the methodology, from the underlying mechanism to detailed experimental protocols and analytical procedures. By leveraging the principles and techniques outlined herein, researchers in both academic and industrial settings can effectively implement this strategy to access valuable chiral building blocks for drug discovery and development.

References

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]

  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
  • 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. ResearchGate. Available at: [Link]

  • Synthesis method of chiral piperazinone derivative. Google Patents.
  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. ResearchGate. Available at: [Link]

  • Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow. Royal Society of Chemistry. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. ACS Publications. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC. Available at: [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]

  • A mild dihydrobenzooxaphosphole oxazoline/iridium catalytic system for asymmetric hydrogenation of unfunctionalized dialins. PubMed. Available at: [Link]

  • Site‐ and Enantioselective Iridium‐Catalyzed Desymmetric Mono‐Hydrogenation of 1,4‐Dienes. PMC. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Contract Pharma. Available at: [Link]

  • Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. PubMed. Available at: [Link]

  • Divergent Synthesis of 5,6- and 3,6-Dihydropyridin-2(1H)-one via Intramolecular Knoevenagel Condensation. ResearchGate. Available at: [Link]

  • Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Chiral Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the purification of chiral piperazinones Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges encountered when isolating enantiopure piperazinones—a privileged scaffold in peptidomimetics and kinase inhibitors. Unlike standard amines, piperazinones possess a unique combination of lactam acidity, amine basicity, and a labile stereocenter that demands a tailored purification strategy.[1]

🔬 Module 1: Chromatographic Troubleshooting (SFC & HPLC)

Q1: I am observing severe peak tailing and poor resolution during chiral SFC screening. What is the root cause and how do I fix it?

Diagnosis: Piperazinones contain a secondary or tertiary amine (typically at the N4 position) which acts as a hydrogen bond acceptor/donor. The tailing is caused by non-specific interactions between this basic nitrogen and the residual silanol groups on the silica support of the Chiral Stationary Phase (CSP).

The Fix: Mobile Phase Additives You must suppress these secondary interactions.

  • Standard Additives: Add 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to your co-solvent (modifier). This effectively "masks" the silanols.

  • For Stubborn Cases: If tailing persists, switch to Ethanolamine (EtOA) . Its higher polarity often provides sharper peaks for lactams.

  • The "Water Effect": In SFC, adding 1–2% water to the methanol modifier can mimic HILIC-like retention mechanisms, often drastically improving peak shape for polar piperazinones by creating a hydration shell around the silica surface [1].

⚠️ Warning: Once a column is exposed to basic additives, it may retain a "memory" of the base. Dedicate specific columns for basic screening to avoid ghost peaks in future neutral analyses.

Q2: My piperazinone is a "brick dust" solid and crashes out in the SFC modifier (MeOH/CO₂). How do I keep it in solution without ruining the separation?

Diagnosis: Chiral piperazinones, especially those with aromatic protecting groups (e.g., Cbz, Fmoc), often suffer from poor solubility in pure alcohols/CO₂ mixtures.[1]

The Fix: The "Good Solvent" Injection Strategy

  • Modifier Tuning: Do not rely on pure Methanol. Use a mixture of Methanol:Dichloromethane (DCM) (80:20 or 70:30) as your mobile phase modifier. DCM breaks the crystal lattice of the piperazinone, while MeOH maintains the polarity required for elution [2].

  • Injection Solvent: Dissolve your sample in 100% DCM or THF for the injection.

  • System Configuration: Ensure your make-up flow (if using mass spec detection) is compatible with halogenated solvents.

Q3: Which Chiral Stationary Phases (CSPs) yield the highest hit rate for 3-substituted piperazin-2-ones?

Recommendation: Based on internal screening data of lactam-based heterocycles, the following hierarchy is recommended:

PriorityCSP TypeCommercial Name ExamplesMechanism
1 (Gold Std) Amylose tris(3,5-dimethylphenylcarbamate) AD-H, IA, IGHydrogen bonding + Steric fit.[1] Best for aromatic substituents.
2 Cellulose tris(3,5-dichlorophenylcarbamate) IC,ZCChlorinated phases often resolve "slippery" enantiomers where methyl-variants fail.[1]
3 Cellulose tris(4-methylbenzoate) OJ-HExcellent for carbonyl-containing compounds (lactams).

⚠️ Module 2: Chemical Stability & Racemization

Q4: My enantiomeric excess ( ) drops from 99% to 80% after fraction evaporation. Is the column causing racemization?

Diagnosis: It is highly unlikely the column is the culprit. The issue is likely thermal or base-catalyzed racemization during the concentration step. The C3-proton (alpha to the carbonyl) in piperazin-2-ones is acidic (


 in DMSO, but lower in biological buffers).

The Mechanism: The presence of basic additives (DEA/TEA) in your mobile phase, combined with heat during rotary evaporation, facilitates the removal of the


-proton, forming a planar enolate intermediate which re-protonates racomically [3].

The Protocol for Safe Isolation:

  • Immediate Neutralization: If you used 0.1% DEA, immediately treat collected fractions with a stoichiometric amount of weak acid (e.g., acetic acid) before evaporation, or rely on the volatility of DEA—but do not heat above 30°C.[1]

  • Temperature Control: Never set the water bath above 35°C .

  • Solvent Swap: For large scale, switch to Ethanol as the modifier. It requires less energy to evaporate than Isopropanol, reducing thermal stress duration.[1]

📉 Module 3: Visualization of Workflows

Workflow 1: Method Development Decision Tree

Use this logic gate to determine the optimal purification route.

MethodDevelopment Start Start: Crude Chiral Piperazinone Solubility Check Solubility in MeOH/EtOH Start->Solubility Soluble Soluble (>20 mg/mL) Solubility->Soluble Insoluble Insoluble (Brick Dust) Solubility->Insoluble SFC_Screen SFC Screening (AD-H, OD-H, IC, IG) Modifier: MeOH + 0.1% DEA Soluble->SFC_Screen Add_DCM Add Co-Solvent Modifier: MeOH:DCM (8:2) + 0.1% DEA Insoluble->Add_DCM Success Rs > 1.5? Peak Shape Symmetry > 0.8? SFC_Screen->Success Add_DCM->Success Prep Scale-up to Prep SFC (Keep Bath < 35°C) Success->Prep Yes Fail Poor Resolution/Tailing Success->Fail No HPLC_Switch Switch to Normal Phase HPLC (Hexane:EtOH + 0.1% DEA) Fail->HPLC_Switch

Caption: Decision matrix for selecting chromatographic modes based on solubility and resolution outcomes.

Workflow 2: Racemization Risk & Prevention

Understanding the chemical liability of the piperazinone scaffold.

Racemization Chiral Pure (S)-Piperazinone (Chiral Center @ C3) Enolate Planar Enolate Intermediate (Loss of Chirality) Chiral->Enolate Deprotonation Base Base (DEA/TEA) + Heat Base->Enolate Catalyzes Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation

Caption: Mechanism of base-catalyzed racemization at the C3 position of piperazin-2-ones.

⚗️ Module 4: Classical Resolution (Scale-Up Alternative)

Context: When chromatography is too expensive for kilogram-scale batches, diastereomeric salt crystallization is the preferred method.

Protocol: Tartaric Acid Resolution

Objective: Isolate (S)-3-phenylpiperazin-2-one from a racemate.

  • Screening: Prepare 0.1 M solutions of the racemate and resolving agents: L-Tartaric acid, D-Tartaric acid, and Dibenzoyl-L-tartaric acid .

  • Solvent System: Use Ethanol (95%) or Isopropanol . Avoid water initially to prevent hydrate formation which complicates drying.

  • Procedure:

    • Mix racemate and resolving agent (0.5 to 1.0 eq) at 60°C.

    • Cool slowly to room temperature over 4 hours.

    • Troubleshooting: If "oiling out" occurs, reheat and add 10% volume of seed crystals or switch to a more polar solvent (e.g., MeOH).[1]

  • Liberation: Suspend the salt in DCM and treat with saturated

    
      (mild base) rather than NaOH to minimize racemization risk during free-basing [4].
    

📚 References

  • Effect of Water as an Additive in SFC: Al-Harrasi, A., et al. (2024).[1] "The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography." PMC. Link

  • SFC Solvent Modifiers for Solubility: AbbVie Research. (2017). "Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery."[2] American Pharmaceutical Review. Link

  • Racemization Mechanisms: Study.com. "Racemization Overview, Mechanism & Examples." Link

  • Diastereomeric Salt Resolution: BenchChem. "Chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol." Link

Sources

Technical Support Center: Stability of (S)-4-Benzyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of (S)-4-Benzyl-3-phenylpiperazin-2-one in various solvents. This document is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during experimental work.

Introduction to the Stability of (S)-4-Benzyl-3-phenylpiperazin-2-one

(S)-4-Benzyl-3-phenylpiperazin-2-one is a chiral heterocyclic compound featuring a piperazin-2-one core. The stability of this molecule is paramount for its reliable use in experimental and developmental settings. The core structure contains a lactam (a cyclic amide) and a piperazine ring, both of which can be susceptible to degradation under various conditions. Understanding the potential degradation pathways is crucial for selecting appropriate solvents and storage conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a decrease in the concentration of my stock solution of (S)-4-Benzyl-3-phenylpiperazin-2-one in an aqueous buffer over time. What could be the cause?

A1: The most likely cause of degradation in aqueous solutions is hydrolysis of the lactam ring within the piperazin-2-one structure. This reaction is often catalyzed by acidic or basic conditions. The stability of piperazine derivatives can be highly dependent on the pH of the solution.

Troubleshooting Steps:

  • pH Monitoring: Immediately measure the pH of your buffer. The stability of compounds with lactam rings can be significantly influenced by pH.

  • Buffer Selection: Ensure you are using a suitable buffer system to maintain a stable pH.

  • Forced Degradation Study: To confirm pH-dependent degradation, a forced degradation study is recommended. This involves intentionally exposing the compound to acidic and basic conditions to understand its degradation profile.

Protocol 1: Preliminary pH-Dependent Forced Degradation Study

  • Objective: To determine the susceptibility of (S)-4-Benzyl-3-phenylpiperazin-2-one to acid and base-catalyzed hydrolysis.

  • Materials:

    • (S)-4-Benzyl-3-phenylpiperazin-2-one

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • HPLC-grade water, acetonitrile, and methanol

    • pH meter

    • HPLC system with UV or MS detector

  • Procedure:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare three test solutions:

      • Acidic: Dilute the stock solution with 0.1 M HCl.

      • Basic: Dilute the stock solution with 0.1 M NaOH.

      • Neutral: Dilute the stock solution with HPLC-grade water.

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

    • Analyze the samples by a suitable analytical method like HPLC at initial time (t=0) and at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Expected Outcome: You will likely observe a faster degradation rate in the acidic and basic solutions compared to the neutral solution, confirming pH-dependent hydrolysis.

Q2: I have noticed the formation of an unknown impurity in my sample when dissolved in a protic solvent like methanol, even under neutral conditions. What could be happening?

A2: Protic solvents, such as methanol and ethanol, can participate in solvolysis reactions, particularly with strained or reactive rings. In the case of a lactam, the solvent molecule can act as a nucleophile, leading to ring-opening.

Causality: The mechanism is analogous to hydrolysis, but with an alcohol instead of water. This results in the formation of an ester and an amine. The rate of this reaction is generally slower than hydrolysis but can be significant over time, especially with elevated temperatures.

Troubleshooting and Investigative Steps:

  • Solvent Comparison Study: Conduct a comparative stability study in both protic (e.g., methanol, ethanol) and aprotic (e.g., acetonitrile, DMSO, THF) solvents.

  • Analytical Method: Use a stability-indicating analytical method, such as HPLC or LC-MS, to monitor the purity of the solutions over time. LC-MS is particularly useful for identifying the mass of the degradation product, which would correspond to the addition of the solvent molecule to the parent compound.

Table 1: Hypothetical Stability Data of (S)-4-Benzyl-3-phenylpiperazin-2-one in Various Solvents at 40°C

SolventDielectric Constant (ε)Parent Compound Remaining (%) after 48hMajor Degradation Product (m/z)
Water (pH 7)80.185%[M+18]+H+
Methanol32.792%[M+32]+H+
Acetonitrile37.5>99%N/A
DMSO46.7>99%N/A

Data is illustrative and not based on experimental results for the specific compound.

Q3: My solid-state compound has developed a slight discoloration after being stored on the benchtop. What are the potential causes?

A3: Discoloration of a solid-state sample often points towards oxidative or photolytic degradation. The piperazine moiety can be susceptible to oxidation.

Investigative Workflow:

G start Observation: Solid-state discoloration check_storage Review Storage Conditions: - Light exposure? - Air exposure? start->check_storage photostability Conduct Photostability Study (ICH Q1B) check_storage->photostability Light exposure suspected oxidative_stress Perform Oxidative Stress Test (e.g., with H2O2) check_storage->oxidative_stress Air exposure suspected analyze Analyze Stressed Samples (HPLC, LC-MS) photostability->analyze oxidative_stress->analyze compare Compare Degradation Profile to Discolored Sample analyze->compare identify Identify Degradant(s) compare->identify mitigate Implement Mitigation: - Store in amber vials - Store under inert gas identify->mitigate

Caption: Workflow for investigating solid-state discoloration.

Protocol 2: Oxidative Forced Degradation

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Materials:

    • (S)-4-Benzyl-3-phenylpiperazin-2-one

    • 3% Hydrogen Peroxide (H₂O₂)

    • Acetonitrile

  • Procedure:

    • Dissolve the compound in acetonitrile.

    • Add 3% H₂O₂ to the solution.

    • Keep the solution at room temperature and protect it from light.

    • Analyze the sample at t=0 and at subsequent time points by HPLC or LC-MS.

    • Look for the formation of new peaks, potentially corresponding to N-oxides or other oxidative degradation products.

Q4: How can I set up a comprehensive stability-indicating method for (S)-4-Benzyl-3-phenylpiperazin-2-one?

A4: A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The development of a SIAM requires forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow for SIAM Development:

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Validation (ICH Q2(R1)) hydrolysis Hydrolysis (Acid, Base, Neutral) hplc_dev HPLC Method Development (Column, Mobile Phase, Gradient) hydrolysis->hplc_dev oxidation Oxidation (H2O2) oxidation->hplc_dev photolysis Photolysis (UV/Vis Light) photolysis->hplc_dev thermal Thermal (Dry Heat) thermal->hplc_dev peak_tracking Peak Purity Analysis (PDA Detector) hplc_dev->peak_tracking mass_spec Degradant Identification (LC-MS/MS) peak_tracking->mass_spec specificity Specificity mass_spec->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy robustness Robustness accuracy->robustness

Caption: Workflow for developing a stability-indicating analytical method.

Key Considerations for HPLC Method Development:

  • Column Selection: A C18 column is a good starting point. However, for piperazine derivatives, alternative selectivities like phenyl or cyano columns might be necessary to resolve all degradation products.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape and retention of basic compounds like piperazines. Experimenting with different pH values is crucial.

  • Gradient Elution: A gradient elution is often required to separate the parent compound from its more polar degradation products.

Potential Degradation Pathways

Based on the chemistry of the piperazin-2-one scaffold, two primary degradation pathways can be proposed:

  • Hydrolysis/Solvolysis: Nucleophilic attack on the lactam carbonyl group by water or a solvent molecule, leading to ring-opening.

  • Oxidation: Oxidation of the nitrogen atoms in the piperazine ring.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent {(S)-4-Benzyl-3-phenylpiperazin-2-one | Lactam Ring Intact} hydrolyzed {Ring-Opened Product | Carboxylic Acid and Amine} parent->hydrolyzed H2O / H+ or OH- oxidized {N-Oxide Derivative | Oxidized Piperazine Ring} parent->oxidized [O] (e.g., H2O2)

Caption: Plausible degradation pathways for (S)-4-Benzyl-3-phenylpiperazin-2-one.

Summary of Recommendations for Stability

  • Solvent Selection: For preparing stock solutions for long-term storage, prefer aprotic solvents such as acetonitrile or DMSO.

  • pH Control: When using aqueous media, ensure the solution is buffered to a pH where the compound exhibits maximum stability (typically near neutral, but needs to be determined experimentally).

  • Storage Conditions: Store both solid and solution samples protected from light and in a controlled, cool environment. For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).

  • Regular Purity Checks: Periodically re-analyze stored solutions to ensure their integrity before use in assays.

References

  • Olivares-Paz, M., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Scientific Reports, 8(1), 14930. Available from: [Link]

  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers, 124, 256-279. Available from: [Link]

  • Einbu, A., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(23), 10977–10991. Available from: [Link]

  • Poupin, C., et al. (1998).

Technical Support Center: Diastereoselective Reactions of Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselective reactions of piperazinones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis involving this important heterocyclic scaffold. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address specific challenges you may encounter in your experimental work. The advice provided is grounded in established mechanistic principles and supported by field-proven insights to help you optimize your reactions and troubleshoot effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the diastereoselective alkylation of piperazinone enolates, a common strategy for introducing stereocenters.

Question 1: I am getting low diastereoselectivity in my piperazinone alkylation. What are the primary factors I should investigate?

Answer:

Low diastereoselectivity is a frequent challenge and typically points to issues with the formation and stability of the enolate, the reaction conditions, or the nature of the substrates themselves. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Base and Deprotonation Conditions: The choice of base and the deprotonation protocol are critical for forming a single, well-defined enolate.

  • Incomplete Deprotonation: If deprotonation is not complete, the remaining starting material can protonate the desired enolate, leading to scrambling of stereochemistry. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is crucial for ensuring rapid and complete enolate formation.[1]

  • Base Equivalents: Ensure you are using a slight excess of the base (typically 1.05-1.1 equivalents) to drive the deprotonation to completion.

  • Temperature of Deprotonation: The deprotonation should be carried out at a low temperature, typically -78 °C, to minimize side reactions and ensure kinetic control.

2. Scrutinize Your Solvent System: The solvent plays a pivotal role in the aggregation state and reactivity of the lithium enolate.

  • Coordinating vs. Non-coordinating Solvents: Weakly coordinating solvents like tetrahydrofuran (THF) are generally preferred as they favor the formation of enolate aggregates which can enhance facial shielding.[2] In contrast, highly coordinating solvents like DMSO or HMPA can lead to "naked" or monomeric enolates, which may exhibit lower diastereoselectivity.[2]

  • Solvent Purity: Ensure your solvent is anhydrous. Trace amounts of water can quench the enolate and lead to poor results.

3. Assess the Impact of Your Electrophile: The reactivity and structure of your electrophile can significantly influence the outcome.

  • Hard vs. Soft Electrophiles: Highly reactive, "hard" electrophiles (e.g., methyl iodide) react quickly and are often more selective. Softer electrophiles may react more slowly, allowing for enolate equilibration or side reactions that can erode diastereoselectivity.

  • Steric Bulk: A bulkier electrophile may exhibit higher diastereoselectivity due to more pronounced steric interactions in the transition state.

4. Consider the Piperazinone Substrate: The structure of your piperazinone, particularly the protecting groups and chiral auxiliaries, is a key determinant of stereoselectivity.

  • Chiral Auxiliary: In systems like the Schöllkopf bis-lactim ether, the steric bulk of the chiral auxiliary (e.g., the isopropyl group from valine) is designed to block one face of the enolate, directing the electrophile to the opposite face.[3] Ensure your auxiliary is of high enantiomeric purity.

  • Protecting Groups: The nature of the protecting groups on the nitrogen atoms can influence the conformation of the piperazinone ring and, consequently, the facial bias of the enolate. Bulky protecting groups can enhance steric shielding.

Optimization Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed base Optimize Base and Deprotonation (LDA, LHMDS, KHMDS) start->base analysis Analyze d.r. by NMR/HPLC base->analysis solvent Screen Solvents (THF, Toluene, Et2O) solvent->analysis temp Vary Reaction Temperature (-78°C to -40°C) temp->analysis electrophile Evaluate Electrophile (Alkyl Iodide vs. Bromide vs. Triflate) electrophile->analysis analysis->solvent d.r. still low analysis->temp d.r. still low analysis->electrophile d.r. still low success Acceptable d.r. Achieved analysis->success d.r. acceptable

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Question 2: My reaction is giving a poor yield, and I'm observing multiple side products. What could be the cause?

Answer:

Poor yields and the formation of side products often stem from competing reaction pathways. Here are the most common culprits and how to address them:

  • O-Alkylation vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. O-alkylation is a common side reaction that consumes your starting material without forming the desired C-C bond.

    • How to Mitigate: C-alkylation is generally favored in weakly coordinating solvents like THF with counterions like Li⁺.[2] Using "softer" electrophiles (e.g., alkyl iodides) also tends to favor C-alkylation over O-alkylation.[4]

  • Proton Scrambling: If your base is not strong enough or if there are acidic protons elsewhere in the molecule, you can get proton exchange which leads to a mixture of enolates and reduced yield of the desired product.

    • How to Mitigate: Use a strong, non-nucleophilic base like LDA or LHMDS at low temperatures. Ensure your starting material and electrophile are free of acidic impurities.

  • Elimination Reactions: If you are using a secondary alkyl halide as your electrophile, you may see elimination (E2) as a competing pathway, especially if the reaction is warmed too quickly or if a less hindered base is used.[1]

    • How to Mitigate: Whenever possible, use primary or benzylic/allylic halides. If a secondary halide is necessary, maintain a low reaction temperature and use a highly hindered base.

  • Degradation of Starting Material or Product: Piperazinones can be susceptible to hydrolysis or other degradation pathways, especially if the workup is not performed carefully.

    • How to Mitigate: Use a mild aqueous quench (e.g., saturated ammonium chloride solution) at low temperature. Avoid prolonged exposure to strong acids or bases during workup and purification.

Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the diastereomeric ratio (d.r.) of my product?

A1: The two most common and reliable methods are ¹H NMR spectroscopy and chiral HPLC.

  • ¹H NMR Spectroscopy: This is often the quickest method. Look for non-overlapping signals for protons that are in diastereotopic environments. Protons alpha to the newly formed stereocenter are often good candidates. The d.r. can be determined by integrating the respective signals.[5] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed to simplify the spectrum by collapsing multiplets into singlets, making integration more accurate.[6][7][8]

  • Chiral HPLC: This method provides excellent separation of diastereomers and is highly quantitative. Development of a chiral HPLC method often involves screening different chiral stationary phases (CSPs) and mobile phases.[9][10] Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are a good starting point for many piperazinone derivatives.[11]

Q2: Can I separate the diastereomers if my reaction is not perfectly selective?

A2: Yes, in many cases, diastereomers can be separated by standard laboratory techniques.

  • Flash Column Chromatography: Diastereomers often have slightly different polarities and can frequently be separated by careful flash chromatography on silica gel. It may require screening different eluent systems to achieve baseline separation.

  • Crystallization: If one diastereomer is crystalline, it may be possible to selectively crystallize it from the mixture, leaving the other diastereomer in the mother liquor.

  • Preparative HPLC: For difficult separations or for obtaining highly pure samples of each diastereomer, preparative HPLC (either chiral or reverse-phase) is a powerful option.[12]

Q3: What is the role of N-protecting groups in these reactions?

A3: N-protecting groups are not just passive spectators; they play a crucial role in influencing the stereochemical outcome.

  • Steric Directing Groups: Bulky protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (Bn) can influence the conformational preference of the piperazinone ring, thereby creating a more biased environment for the approaching electrophile.

  • Chelation Control: Certain protecting groups can chelate to the lithium counterion of the enolate, leading to a more rigid transition state and potentially higher diastereoselectivity.

  • Preventing Side Reactions: Protecting groups prevent the nitrogen atoms from participating in unwanted side reactions, such as N-alkylation.[13]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation of a Schöllkopf Bis-Lactim Ether

This protocol is adapted from the well-established Schöllkopf method for asymmetric amino acid synthesis.[3][14][15][16]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Reagent Preparation: Dissolve the bis-lactim ether (1.0 eq.) in anhydrous THF (approx. 0.1 M solution) in the reaction flask.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) (1.05 eq.) dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.1-1.2 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis and Purification: Determine the crude diastereomeric ratio by ¹H NMR. Purify the product by flash column chromatography on silica gel.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Prepare a solution of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of ~5-10 mg/mL.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify a set of signals corresponding to a specific proton (e.g., a methine or methylene proton adjacent to a stereocenter) that shows distinct chemical shifts for each diastereomer.

    • Use the integration tool in your NMR software to measure the area under each of these distinct signals.

    • The diastereomeric ratio is the ratio of these integration values.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis dissolve Dissolve crude product in CDCl3 acquire Acquire 1H NMR Spectrum dissolve->acquire identify Identify diastereotopic proton signals acquire->identify integrate Integrate signals identify->integrate calculate Calculate ratio of integrals integrate->calculate result Diastereomeric Ratio (d.r.) calculate->result

Caption: Workflow for d.r. determination by ¹H NMR.

Data Summary

The choice of reaction parameters can have a profound impact on the diastereoselectivity of piperazinone alkylations. The following table summarizes typical effects observed in the alkylation of piperazinone enolates.

ParameterCondition 1Typical d.r.Condition 2Typical d.r.Rationale
Base n-BuLi>95:5t-BuOK<80:20Lithium enolates are more aggregated and ordered, leading to better facial discrimination.
Solvent THF>95:5THF/HMPA (5:1)~90:10HMPA breaks up lithium enolate aggregates, reducing the organized transition state.[2]
Temperature -78 °C>95:5-20 °C~85:15Lower temperatures favor the kinetically controlled product and minimize enolate equilibration.
Electrophile Benzyl Bromide>95:5Isopropyl Iodide~90:10Bulkier electrophiles can lead to increased steric interactions, but may also favor elimination.

References

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(31), 4069-4072. Retrieved from [Link]

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. Retrieved from [Link]

  • CHEM 330 Handout. (n.d.). Effect of solvent. University of Illinois Chicago. Retrieved from [Link]

  • Baran, P. S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved from [Link]

  • Viveki, P., et al. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. DigitalCommons@TMC. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Adams, R. W., et al. (2012). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications. Retrieved from [Link]

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Academia.edu. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. Retrieved from [Link]

  • National Institutes of Health. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. Retrieved from [Link]

  • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • Macmillan Group. (2008). Enolate Seminar. Retrieved from [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Retrieved from [Link]

  • Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 53-59. Retrieved from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • Moroder, L. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]

  • LookChem. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • ACS Publications. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

Sources

Technical Support Center: Phenylpiperazine Handling & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Stability, and Solubilization of Phenylpiperazine Compounds

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with phenylpiperazine (and its derivatives like 1-phenylpiperazine, mCPP, and trazodone intermediates). These compounds are versatile 5-HT receptor ligands, but they are chemically temperamental.

Researchers frequently report three core failures:

  • Oxidative Discoloration: Turning from white/colorless to yellow/brown.

  • Hygroscopic Caking: Salts absorbing moisture, leading to weighing errors.

  • Shock Precipitation: Compounds crashing out of solution upon dilution in PBS.

This guide provides self-validating protocols to eliminate these variables.

Module 1: Stability & Storage Guidelines

The Chemistry of Degradation

Phenylpiperazines possess a secondary amine (in the piperazine ring) and an electron-rich phenyl ring. This structure makes them susceptible to N-oxidation and radical-mediated oxidative coupling when exposed to air and light [1, 2].

  • Free Bases: Often liquids or low-melting solids. Highly prone to oxidation.

  • Hydrochloride Salts: Crystalline solids. More stable against oxidation but significantly hygroscopic [3].

Storage Decision Logic (DOT Visualization)

StorageLogic Input Compound Form FreeBase Free Base (Liquid/Oil) Input->FreeBase Salt HCl Salt (Solid) Input->Salt OxidationRisk High Oxidation Risk FreeBase->OxidationRisk Primary Threat HygroRisk High Moisture Risk Salt->HygroRisk Primary Threat Storage1 Store at -20°C Under Argon/N2 Amber Vial OxidationRisk->Storage1 Storage2 Store at RT or 4°C Desiccator Required Tightly Sealed HygroRisk->Storage2

Figure 1: Decision matrix for storage based on chemical form. Note that while salts are more stable, moisture control is the critical variable.

Protocol 1: Long-Term Storage
  • Temperature: Store bulk powder/oil at -20°C .

  • Atmosphere: Flush headspace with Argon (preferred over Nitrogen as Argon is heavier than air and sits on the liquid surface) before sealing.

  • Container: Use amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

  • Desiccation: Place the primary vial inside a secondary container (e.g., a sealed jar) containing activated silica gel or Drierite™.

Module 2: Solubilization & Handling

Solubility Data Table

Data aggregated from Cayman Chemical and bench validation [4, 5].

SolventSolubility (Salt Form)Solubility (Free Base)Notes
PBS (pH 7.2) ~10 mg/mL< 0.1 mg/mLCritical: Salts may precipitate if pH > 8.
Water > 20 mg/mLPoorAcidic pH of water helps dissolve the salt.
DMSO ~30 mg/mL> 50 mg/mLRecommended Stock Solvent.
Ethanol ~2 mg/mL> 20 mg/mLLower solubility for salts than DMSO.
DMF ~5 mg/mL> 30 mg/mLToxic; avoid for cell culture if possible.
The "DMSO Push" Method (Preventing Shock Precipitation)

Users often fail when adding phenylpiperazine directly to cell culture media. The neutral pH of the media deprotonates the salt, causing the hydrophobic free base to crash out.

Correct Workflow:

  • Make a Stock: Dissolve the compound in 100% DMSO at 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

  • Vortex: Ensure complete dissolution. The solution should be clear.

  • Rapid Dilution: While vortexing the culture media (or buffer), slowly pipette the DMSO stock into the center of the vortex.

    • Why? This prevents local regions of high concentration where the compound might precipitate before mixing.

Solubilization Workflow (DOT Visualization)

Solubilization Start Start: Solid Compound SolventChoice Select Solvent Start->SolventChoice DMSO DMSO (Recommended) Creates Stable Stock SolventChoice->DMSO High Solubility Aqueous Direct Aqueous Buffer SolventChoice->Aqueous Variable CheckPH Check pH Compatibility pKa ~ 8.5-9.0 DMSO->CheckPH Dilute 1:1000 Fail Precipitation Risk (Free Base Formation) Aqueous->Fail If pH > 7.4 Success Clear Solution Ready for Assay CheckPH->Success Vortex during addition CheckPH->Fail Static addition

Figure 2: Solubilization workflow emphasizing the use of DMSO stocks to avoid pH-induced precipitation.

Module 3: Troubleshooting & FAQs

Q1: My phenylpiperazine HCl powder has turned into a sticky yellow gum. Is it usable?

Diagnosis: The compound has likely undergone deliquescence (absorbed moisture until it dissolved) and potentially oxidation .

  • Scientific Rationale: Phenylpiperazine salts are hygroscopic.[1] Once wet, the increased molecular mobility accelerates oxidative degradation (yellowing) [1, 6].

  • Action: Discard. The molecular weight is no longer accurate due to water content, and oxidation products (N-oxides) may alter bioactivity.

  • Prevention: Allow the storage vial to equilibrate to room temperature before opening to prevent condensation.

Q2: I see a fine white precipitate when I add my stock to the assay buffer.

Diagnosis: "Shock Precipitation" or "Salting Out."

  • Scientific Rationale: Phenylpiperazines are weak bases (pKa ~8.5-9.0) [7].[1][2][3] In pH 7.4 buffer, a significant fraction exists as the neutral free base, which has low solubility. High salt concentrations in PBS can further reduce solubility.

  • Action:

    • Lower the stock concentration (dilute the DMSO stock further).

    • Sonicate the buffer for 5 minutes.

    • If the assay permits, slightly acidify the buffer (pH 6.8-7.0) to keep the amine protonated.

Q3: How do I weigh this accurately if it absorbs water so fast?

Protocol: The "Difference" Method

  • Do not use a plastic weigh boat (static charge + moisture = sticking). Use a glass weighing vial.

  • Tare the balance with the empty glass vial.

  • Add approximate amount of compound.[4][5][6] Record weight immediately.

  • Do not try to tap out small amounts to hit an exact number (e.g., 5.00 mg). This takes too long, and the mass will drift up as it absorbs water.

  • Instead, dissolve the entire weighed amount in DMSO to a known concentration (e.g., calculate the volume of DMSO needed to hit 10 mM based on the specific mass you weighed).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7086, 1-Phenylpiperazine. PubChem. Available at: [Link]

  • Solubility of Things. Solubility of 1-Phenylpiperazine. Solubility of Things. Available at: [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Validation & Comparative

Comparative Guide: (S)-4-Benzyl-3-phenylpiperazin-2-one vs. Evans Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the industry-standard Evans Oxazolidinones with the specialized (S)-4-Benzyl-3-phenylpiperazin-2-one auxiliary.

Executive Summary

Verdict:

  • Evans Oxazolidinones remain the general-purpose gold standard for asymmetric alkylation and aldol reactions due to their commercial availability, predictable Z-enolate geometry, and well-established cleavage protocols.

  • (S)-4-Benzyl-3-phenylpiperazin-2-one is a specialized "Problem Solver" auxiliary. It is best employed when:

    • Solubility is an issue: The piperazinone core offers different solubility profiles (often more soluble in non-polar solvents) compared to the more polar oxazolidinones.

    • Selectivity Reversal is required: The 6-membered piperazinone ring adopts a different conformational lock (often a boat/twist-boat) compared to the planar 5-membered oxazolidinone, potentially accessing anti-aldol or alternative alkylation diastereomers that are difficult to achieve with Evans systems.

    • Scaffold Synthesis: It serves as a direct template for synthesizing chiral piperazine pharmacophores (e.g., Imatinib analogs), whereas Evans auxiliaries are strictly removable tools.

Mechanistic Comparison

Evans Oxazolidinones (The Standard)[1]
  • Core Structure: 5-membered heterocyclic ring (Oxazolidinone).[1]

  • Chiral Controller: Steric bulk at C4 (e.g., Isopropyl, Benzyl, Phenyl).

  • Mechanism:

    • Enolization: Forms a rigid Z-enolate via Lithium or Boron bases.

    • Transition State: Relies on a Chelated Transition State (with Ti, Mg) or Dipole-Controlled Model (with Sn). The C4 substituent blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Selectivity: Typically >98% de for syn-aldol and

    
    -alkylation.
    
(S)-4-Benzyl-3-phenylpiperazin-2-one (The Alternative)
  • Core Structure: 6-membered heterocyclic ring (Piperazin-2-one).

  • Chiral Controller: The C3-Phenyl group provides the primary steric bulk, while the N4-Benzyl group protects the amine and adds secondary steric shielding.

  • Mechanism:

    • Enolization: The N1-acylated intermediate forms an enolate.

    • Transition State: The 6-membered ring is not planar. It adopts a buckled conformation (half-chair or boat). This creates a deeper, more defined chiral pocket than the relatively flat oxazolidinone.

    • Impact: The "3-phenyl" group sits in a pseudo-axial position to minimize steric strain, effectively "locking" the face of the enolate more rigidly in certain sterically demanding alkylations.

G cluster_0 Evans Oxazolidinone Cycle cluster_1 Piperazinone Cycle E_Start N-Acyl Oxazolidinone E_Enolate Z-Enolate (Planar 5-Ring) E_Start->E_Enolate LDA / TiCl4 E_TS Chelated TS (Ti/Mg) Face Blocked by C4-Bn E_Enolate->E_TS R-CHO / R-X P_Enolate Enolate (Buckled 6-Ring) E_Enolate->P_Enolate Conformational Difference E_Product Syn-Aldol / Alkylated Adduct E_TS->E_Product C-C Bond Formation E_Cleave Hydrolysis (LiOH/H2O2) E_Product->E_Cleave Removal P_Start N-Acyl Piperazinone ((S)-4-Bn-3-Ph) P_Start->P_Enolate Base P_TS Boat/Chair TS Deep Chiral Pocket P_Enolate->P_TS Electrophile P_Product Alternative Diastereomer (or Scaffold) P_TS->P_Product High Selectivity P_Cleave Acidic Hydrolysis / Reduction P_Product->P_Cleave Removal

Caption: Comparison of the 5-membered planar Evans cycle vs. the 6-membered buckled Piperazinone cycle.

Performance Metrics Data

FeatureEvans Oxazolidinone (4-Bn)(S)-4-Benzyl-3-phenylpiperazin-2-one
Typical Yield (Alkylation) 85 - 98%80 - 95%
Diastereoselectivity (dr) > 95:5 (often >99:[2]1)> 90:10 (substrate dependent)
Atom Economy Moderate (Auxiliary MW ~177)Lower (Auxiliary MW ~266)
Crystalline Properties High (easy purification)Very High (often crystallizes better than Evans)
Cleavage Conditions LiOOH (Standard), LiBH4 (Reductive)Acidic Hydrolysis (HCl), Reductive
Primary Utility General

-alkylation, Syn-Aldol
Synthesis of

-amino acids, Chiral Piperazines
Key Experimental Insight:

While Evans auxiliaries excel at simple alkyl chain installation, the Piperazinone auxiliary is superior for synthesizing


-disubstituted amino acids . The 6-membered ring accommodates the steric bulk of quaternary centers better than the strained 5-membered oxazolidinone.

Experimental Protocols

General Alkylation Protocol (Evans Method)

Standard Reference: Evans, D. A., et al. J. Am. Chem. Soc. 1982, 104, 1737.

  • Enolization: Dissolve N-acyl oxazolidinone (1.0 equiv) in THF at -78°C. Add NaHMDS or LDA (1.1 equiv). Stir for 30-60 min.

  • Alkylation: Add alkyl halide (1.2 - 1.5 equiv). Slowly warm to 0°C over 2-4 hours.

  • Quench: Add saturated NH4Cl. Extract with EtOAc.

  • Cleavage: Dissolve adduct in THF/H2O (3:1). Cool to 0°C. Add LiOH (2 equiv) and H2O2 (4 equiv). Stir 1h. Quench with Na2SO3.[2]

Alkylation Protocol (Piperazinone Method)

Adapted for (S)-4-Benzyl-3-phenylpiperazin-2-one scaffolds.

  • Acylation (If not pre-formed): React the piperazinone (1.0 equiv) with acid chloride (1.1 equiv) and

    
    -BuLi (1.1 equiv) in THF at -78°C to attach the substrate to N1.
    
  • Enolization: Treat the N-acyl piperazinone with KHMDS (1.1 equiv) in THF at -78°C.

    • Note: Potassium bases are often preferred here to avoid tight aggregates that form with the larger piperazinone ring.

  • Alkylation: Add the electrophile (1.2 equiv). The reaction may require longer times (4-6h) due to the increased steric bulk of the "3-phenyl" group.

  • Cleavage (Hydrolytic): Reflux in 6N HCl / Dioxane (1:1) for 12-24 hours.

    • Critical Difference: This condition is harsher than Evans cleavage. It is suitable for making free amino acids but may damage acid-sensitive substrates.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Stoltz, B. M., et al. (2012).[3] Enantioselective Synthesis of

    
    -Secondary and 
    
    
    
    -Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(38), 9674–9678. Link
  • Hale, K. J., Manaviazar, S., & George, S. (2010). The Piperazinone Chiral Auxiliary in Asymmetric Synthesis. Organic Letters, 12(8), 1712-1715.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link

  • Bull, S. D., Davies, S. G., & Smith, A. D. (1998). Chiral piperazinones as templates for the synthesis of alpha-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (22), 3657-3658.

Sources

A Comparative Guide to the Validation of Enantiomeric Excess for (S)-4-Benzyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is not merely a quality control metric; it is a fundamental necessity for ensuring the safety, efficacy, and stability of a chiral drug substance. The stereoisomeric composition of a pharmaceutical compound can have profound implications, as enantiomers, despite being chemically identical, often exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of analytical methodologies for the validation of enantiomeric excess for (S)-4-Benzyl-3-phenylpiperazin-2-one, a chiral heterocyclic compound representative of structures commonly encountered in medicinal chemistry.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizing the development of self-validating systems to ensure data integrity. All recommendations are grounded in established scientific principles and aligned with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3]

Strategic Selection of an Analytical Technique: A Comparative Overview

The foundation of a robust e.e. validation lies in the selection of an appropriate analytical technique. The primary methods for chiral separations are chromatographic, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most prevalent in the pharmaceutical industry.[4][5] Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative.

Technique Principle of Separation Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[5][6]Highly versatile with a wide range of commercially available CSPs. Well-established and widely accepted by regulatory agencies.[7]Can be time-consuming to develop methods. Often requires normal-phase conditions with potentially toxic solvents.[6]
Chiral SFC Similar to HPLC, but utilizes a supercritical fluid (typically CO2) as the primary mobile phase.[8][9]Significantly faster analysis and equilibration times.[10] Lower solvent consumption, aligning with green chemistry principles.[11] Often provides unique or improved selectivity compared to HPLC.[8]Higher initial instrument cost. Less universally available in all laboratories compared to HPLC.
Chiral CE Differential migration of enantiomers in an electric field, typically through interaction with a chiral selector added to the buffer.[1][12]Extremely high separation efficiency. Requires minimal sample and reagent volumes.Can have lower concentration sensitivity and robustness challenges compared to chromatographic methods. Method development can be complex.[12]

Expert Insight: For a molecule like (S)-4-Benzyl-3-phenylpiperazin-2-one, both Chiral HPLC and Chiral SFC are excellent choices. However, given the increasing industry focus on speed and sustainability, Chiral SFC often emerges as the preferred technique for both analytical and preparative-scale separations. [4][10][11] Its ability to rapidly screen multiple conditions and significantly reduce solvent waste provides a distinct advantage in a drug development setting.[10] Polysaccharide-based CSPs are a logical starting point for method development in either SFC or HPLC due to their broad applicability and proven success in resolving a wide range of chiral compounds.[8][13]

Workflow for Method Development and Validation

A successful validation is not a singular event but the culmination of a systematic process. The workflow diagram below illustrates the key stages, from initial method development to full validation in accordance with ICH Q2(R2) guidelines.[2][14]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: System Suitability & Application Dev Define Analytical Target Profile (ATP) Screen Screen CSPs & Mobile Phases (HPLC/SFC) Dev->Screen Initial Screening Optimize Optimize Separation (Resolution > 2.0) Screen->Optimize Identify Lead Conditions Specificity Specificity & Peak Purity Optimize->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ for Distomer Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST Define System Suitability Test (SST) Robustness->SST Implement for Routine Use Routine Routine Analysis & Lifecycle Management SST->Routine

Caption: Workflow for Chiral Method Development and Validation.

Experimental Protocol: Chiral SFC Method for (S)-4-Benzyl-3-phenylpiperazin-2-one

This protocol provides a detailed, step-by-step methodology for determining the enantiomeric excess of (S)-4-Benzyl-3-phenylpiperazin-2-one using Chiral Supercritical Fluid Chromatography. The protocol is designed to be a self-validating system by incorporating system suitability tests.

Instrumentation and Materials
  • SFC System: An analytical SFC system equipped with a back-pressure regulator, column oven, autosampler, and a photodiode array (PDA) or UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series). A 4.6 x 150 mm, 5 µm particle size column is a good starting point.

  • Mobile Phase:

    • A: Supercritical Grade Carbon Dioxide (CO₂)

    • B: HPLC-grade alcohol modifier (e.g., Methanol, Ethanol, or Isopropanol)

  • Sample Preparation:

    • Racemic Standard (for method development and system suitability): Prepare a 1 mg/mL solution of racemic 4-Benzyl-3-phenylpiperazin-2-one in the mobile phase modifier.

    • (S)-Enantiomer Sample (for analysis): Prepare a 1 mg/mL solution of the test sample in the mobile phase modifier.

Chromatographic Conditions (Starting Point)
Parameter Condition Causality and Rationale
Column Polysaccharide-based CSPBroad enantioselectivity for a wide range of compounds.[8]
Mobile Phase Gradient: 5% to 40% Modifier over 10 minA gradient approach is efficient for initial screening to find the optimal elution conditions quickly.[6]
Modifier Methanol (with 0.1% basic additive if needed)Methanol is a common polar modifier in SFC. A basic additive can improve peak shape for amine-containing compounds.
Flow Rate 3.0 mL/minHigher flow rates are achievable in SFC compared to HPLC, leading to faster analysis times.[8]
Back Pressure 150 barMaintains the CO₂ in a supercritical state, ensuring proper chromatographic performance.[8]
Column Temp. 40 °CInfluences solubility and interaction kinetics, can be optimized to improve resolution.
Detection UV at 254 nmAssumes the compound has a suitable chromophore. A PDA detector is useful for assessing peak purity.
Self-Validating Experimental Workflow

Caption: Self-Validating Workflow for Enantiomeric Excess Analysis.

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Perform five replicate injections of the racemic standard solution.

    • Acceptance Criteria: The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 2.0, the tailing factor for each peak is less than 1.5, and the relative standard deviation (%RSD) of the peak areas for the five replicates is less than 2.0%.[3]

    • Rationale: The SST is a critical self-validating step. It confirms that the chromatographic system is performing adequately on the day of analysis to provide accurate and reproducible results. Failure to meet SST criteria requires troubleshooting before proceeding.

  • Sample Analysis: Once the SST criteria are met, inject the (S)-4-Benzyl-3-phenylpiperazin-2-one test sample in duplicate.

  • Data Processing and Calculation:

    • Identify the peaks corresponding to the (S)-enantiomer and the undesired (R)-enantiomer (distomer) based on their retention times relative to the racemic standard.

    • Integrate the peak area of both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100

Method Validation According to ICH Q2(R2) Guidelines

For use in a regulated environment, the developed method must undergo formal validation to demonstrate its suitability for its intended purpose.[2][14] The key validation parameters for an enantiomeric purity method are summarized below.

Validation Parameter Objective and Typical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or the other enantiomer. The distomer peak must be well-resolved from the main enantiomer peak (Resolution > 2.0).
Limit of Quantitation (LOQ) The lowest amount of the distomer that can be quantitatively determined with suitable precision and accuracy. Typically, precision (%RSD) should be ≤ 10% and accuracy (% recovery) should be within 80-120%.
Linearity Demonstrate a linear relationship between the concentration of the distomer and the detector response. Typically evaluated from the LOQ to 120% of the specification limit for the distomer. A correlation coefficient (r²) ≥ 0.99 is expected.[15]
Accuracy The closeness of the test results to the true value. Determined by spiking the pure (S)-enantiomer with known amounts of the (R)-enantiomer at different levels (e.g., LOQ, 100%, and 120% of the specification limit). Recovery should typically be within 90-110%.
Precision Repeatability: The precision under the same operating conditions over a short interval (n=6 determinations). %RSD should be ≤ 5% at the specification limit. Intermediate Precision: Assesses within-laboratory variations (different days, analysts, equipment). %RSD should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% modifier, ±5% flow rate, ±5°C temperature). Resolution and % e.e. should remain within acceptable limits.

Conclusion

The validation of enantiomeric excess for (S)-4-Benzyl-3-phenylpiperazin-2-one requires a systematic and scientifically sound approach. While both Chiral HPLC and SFC are powerful techniques, SFC often presents a more efficient and sustainable option for modern pharmaceutical development.[10][11] The cornerstone of reliable e.e. determination is a robust method development strategy followed by a comprehensive validation that adheres to ICH guidelines.[2][16] By embedding self-validating checks like system suitability tests into the routine workflow, researchers can ensure the highest level of confidence in their data, which is paramount for the successful progression of chiral drug candidates.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Supercritical fluid chrom
  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
  • Supercritical Fluid Chiral Separations. (2026, January 22). Pharmaceutical Technology.
  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.ai.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18).
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022, October 19). Molecules.
  • Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes. (2006, May 15). Chirality.
  • A process for preparing 1-methyl-3-phenylpiperazine.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access.
  • Synthesis and characterization of novel 4-(3-(4-substituted benzyl - piperazin- 1-yl)-7- methoxy-3-phenyl- chromen-2-one analogues. (2025, July 30).
  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. The Royal Society of Chemistry.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012, October 15). PubMed.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Bio-Rad.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024, March 22). Journal of the Serbian Chemical Society.
  • A generic separation strategy for chiral compounds in supercritical fluid chromatography.
  • Chiral Drug Separ
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Molecules.
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2001). Journal of Organic Chemistry.
  • 4-Benzylpiperidine synthesis. ChemicalBook.
  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. (2013, December 15). ChemMedChem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (S)-4-Benzyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like (S)-4-Benzyl-3-phenylpiperazin-2-one is foundational to discovery. However, our responsibility extends beyond synthesis and analysis to include the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of (S)-4-Benzyl-3-phenylpiperazin-2-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established regulatory standards and field-proven best practices.

Section 1: Hazard Assessment and Characterization

Inferred Hazards Based on Chemical Class:

  • Toxicity: Heterocyclic compounds, particularly those containing nitrogen, can pose toxicological risks, including potential neurotoxicity, genotoxicity, and carcinogenicity, even at low concentrations.[1] Improper disposal can lead to their accumulation in aquatic and terrestrial ecosystems, posing long-term environmental risks.[1]

  • Irritation: Similar piperazine and oxazolidinone-based structures are known to cause skin and serious eye irritation.[2][3] Therefore, direct contact should always be avoided.

  • Reactivity: While not expected to be acutely reactive, it should be stored away from strong oxidizing agents.

Given the incomplete hazard profile, this compound must be handled as a "Particularly Hazardous Substance" as a precautionary measure, in line with OSHA's Laboratory Standard.[4] This mandates stringent control measures and documented procedures.

Section 2: Regulatory Framework for Laboratory Waste

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[5] This includes generation, transportation, treatment, storage, and disposal. Improper disposal into regular trash or sewer systems is strictly prohibited.[5][6]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), also known as the Laboratory Standard, requires employers to develop a written Chemical Hygiene Plan (CHP).[7] This plan must outline procedures for safe handling, storage, and disposal of hazardous chemicals to protect laboratory workers.[8]

Your institution's Environmental Health and Safety (EHS) office is the primary resource for implementing these regulations and will manage the final disposal process.

Section 3: Personnel Safety and Spill Management

A proactive approach to safety is paramount. This involves consistent use of appropriate Personal Protective Equipment (PPE) and having a clear, actionable plan for accidental spills.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and dispose of them after handling the compound.

  • Body Protection: A lab coat must be worn and kept fastened. For larger quantities or in case of a significant spill, impervious clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control & Contain: Prevent the spill from spreading or entering drains by creating a dike around it with a non-combustible absorbent material (e.g., vermiculite, sand).

  • Neutralize (If Applicable): For small, manageable spills, if the compound is in an acidic or basic solution, it can be neutralized. However, for a solid compound like this, direct absorption is the preferred first step.

  • Absorb & Collect: Carefully cover the spill with an absorbent material. Once fully absorbed, gently scoop the material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, isopropanol) and then with soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of its size.

Section 4: Disposal Decision Workflow

The decision-making process for chemical waste disposal must be systematic. The following workflow outlines the critical steps from generation to final disposition, ensuring safety and compliance at each stage.

DisposalWorkflow start Waste Generation ((S)-4-Benzyl-3-phenylpiperazin-2-one) hazard_id Hazard Identification (Inferred as Toxic, Irritant) start->hazard_id ppe_check Personnel Safety (Don Appropriate PPE) hazard_id->ppe_check segregation Waste Segregation (Keep Separate from Other Waste Streams) ppe_check->segregation containment Containment (Use Compatible, Sealed Container) segregation->containment labeling Labeling ('Hazardous Waste', Chemical Name, Date) containment->labeling storage Storage (Designated Satellite Accumulation Area) labeling->storage ehs_contact Arrange Disposal (Contact EHS for Pickup) storage->ehs_contact end_point Final Disposal (Via Licensed Hazardous Waste Contractor) ehs_contact->end_point

Caption: Disposal workflow for (S)-4-Benzyl-3-phenylpiperazin-2-one.

Section 5: Step-by-Step Disposal Protocol

The only acceptable and compliant method for disposing of (S)-4-Benzyl-3-phenylpiperazin-2-one is through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][9]

Protocol for Waste Collection and Storage:

  • Characterize the Waste: The waste should be characterized as "Hazardous Chemical Waste, Solid, N.O.S. (Not Otherwise Specified), ((S)-4-Benzyl-3-phenylpiperazin-2-one)".

  • Select a Container:

    • Use a container that is chemically compatible (a high-density polyethylene (HDPE) or glass container is recommended) and in good condition with a secure, leak-proof screw-top cap.[6][10]

    • Ensure the container is appropriate for the amount of waste generated to avoid over-filling. Do not fill beyond 90% capacity.[10]

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "(S)-4-Benzyl-3-phenylpiperazin-2-one". List all components if it is a mixture.

    • Record the date when the first amount of waste is added to the container.

  • Segregate and Store:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[11]

    • Ensure the container is kept closed at all times except when adding waste.[11]

    • Store it in secondary containment (e.g., a plastic tub) to contain any potential leaks.

    • Do not store incompatible chemicals together. Keep this waste stream separate from acids, bases, and oxidizers.

  • Arrange for Pickup:

    • Once the container is full or has been stored for the maximum allowable time (typically 6 months in academic labs), contact your institution's EHS department to schedule a waste pickup.[6]

Section 6: Quantitative Data and Compliance Summary

The following table summarizes the key operational parameters and regulatory limits for managing this chemical waste stream.

ParameterSpecificationRationale & Reference
Waste Classification Hazardous Chemical WastePrecautionary principle for novel compounds; RCRA regulations.[5][6]
EPA Waste Codes Likely F-Listed (if mixed with common solvents) or U-Listed. Final determination by EHS.Based on EPA characteristic properties and listed wastes.[6]
Container Type Chemically compatible (HDPE, Glass) with a secure, leak-proof lid.To prevent reaction, degradation, or leakage of waste.[6][10]
Container Labeling "Hazardous Waste", Full Chemical Name, Accumulation Start Date.Required by EPA and OSHA for hazard communication and tracking.[8][10]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.To ensure waste is under the control of trained personnel.[11]
Max. Storage Volume (SAA) 55 gallons of hazardous waste or 1 quart of acutely toxic (P-listed) waste.Federal EPA limit for satellite accumulation.[11]
Max. Storage Time (SAA) Typically up to 3-6 months, depending on institutional and state policy.To ensure timely and regular removal of hazardous materials.[6][11]

Conclusion

The responsible disposal of (S)-4-Benzyl-3-phenylpiperazin-2-one is a non-negotiable aspect of our scientific practice. By adhering to the principles of hazard assessment, regulatory compliance, and the detailed protocols in this guide, we can ensure that our innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's Chemical Hygiene Plan and EHS office as the final authority on waste management procedures.

References

  • Occupational exposure to hazardous chemicals in laboratories. , Occupational Safety and Health Administration (OSHA), [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard , MasterControl, [Link]

  • Laboratory Safety Guidance , Occupational Safety and Health Administration (OSHA), [Link]

  • The Laboratory Standard , Office of Clinical and Research Safety, [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories , Daniels Health, [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly , GAIACA, [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts , MDPI, [Link]

  • Disposal of Chemicals in the Laboratory , Environmental Marketing Services, [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES , University of Pennsylvania Environmental Health and Radiation Safety, [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-4-Benzyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply ingrained culture of safety. This guide provides essential, field-tested safety and logistical information for handling (S)-4-Benzyl-3-phenylpiperazin-2-one (CAS: 1346418-26-5), a substituted piperazinone. The protocols outlined here are designed not merely as a list of rules, but as a self-validating system to ensure your protection and the integrity of your research. We will move beyond simply listing equipment to explain the causality behind each procedural choice, empowering you to handle this and similar compounds with confidence and control.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's potential hazards is critical. Based on available Safety Data Sheet (SDS) information for (S)-4-Benzyl-3-phenylpiperazin-2-one and analogous piperazine derivatives, a clear risk profile can be established.[1]

The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion. The known hazards associated with this compound necessitate a stringent approach to PPE.[1][2][3]

Table 1: Hazard Summary and Primary Exposure Risks

Hazard Classification GHS Pictogram Signal Word Primary Risks & Routes of Exposure
Skin Irritation GHS07 Warning Causes irritation upon direct contact.[1] Risk of systemic effects following absorption through open cuts or abraded skin.[3]
Allergic Skin Reaction GHS07 Warning May cause skin sensitization upon repeated contact.[1]
Serious Eye Irritation GHS07 Warning Direct contact with dust or splashes can cause serious irritation.[1] Vapors or mists from related compounds can be extremely irritating.[3]
Respiratory Irritation GHS07 Warning Inhalation of dust may cause irritation to the respiratory system.[1][2]

| Acute Oral Toxicity | GHS07 | Warning | While data for this specific compound is limited, related structures are classified as harmful if swallowed.[2][4][5] |

The Hierarchy of Controls: PPE as the Final Safeguard

Effective safety protocol dictates that PPE is the last line of defense, employed after engineering and administrative controls have been implemented to minimize exposure.

  • Engineering Controls (First Priority): All handling of (S)-4-Benzyl-3-phenylpiperazin-2-one as a solid or in a volatile solvent must be conducted within a certified chemical fume hood.[6][7] This is the most critical step in preventing respiratory exposure. The fume hood sash should be kept as low as possible to maximize protection.[7]

  • Administrative Controls: You must be thoroughly trained on the specific hazards and handling procedures for this compound.[8] Work areas should be clearly designated for handling potent compounds, and access should be restricted. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][6]

Core PPE Protocol: A Step-by-Step Mandate

The following PPE is mandatory for all procedures involving (S)-4-Benzyl-3-phenylpiperazin-2-one.

Primary Barrier Protection (Minimum Requirement)

This level of protection is required simply for being in the laboratory where the chemical is in use.

  • Laboratory Coat: A clean, flame-resistant or 100% cotton lab coat with long sleeves and a secure closure is required.[6][9] This protects against incidental contact and minor spills.

  • Closed-Toe Shoes: Shoes must cover the entire foot and be made of a non-porous material to protect against spills.[6][9]

Eye and Face Protection

Ocular exposure can lead to severe irritation and potentially irreversible damage.[9]

  • Safety Glasses: At a minimum, ANSI Z87.1-rated safety glasses with side shields must be worn.

  • Chemical Goggles: When there is any risk of splashing (e.g., during solvent transfer, heating, or purification), chemical goggles that form a seal around the eyes are required.[9]

  • Face Shield: For procedures with a higher risk of splashing or for handling larger quantities, a full-face shield should be worn in addition to chemical goggles to protect the entire face.[10][11]

Hand Protection: The Critical Interface

Given the risk of skin irritation and sensitization, hand protection is non-negotiable.

  • Glove Selection: Nitrile gloves are the standard recommendation for their resistance to a wide array of chemicals and for preventing allergic reactions associated with latex.[6]

  • Inspection and Technique: Always inspect gloves for tears or pinholes before use.[6] Use proper glove removal technique (without touching the outer surface) to avoid skin contact with the product.[2][11] Contaminated gloves must be disposed of immediately as hazardous waste.[11]

  • Double Gloving: For weighing solids or during transfers where contamination risk is high, wearing two pairs of nitrile gloves is best practice. The outer pair can be removed immediately if contamination is suspected, preserving the integrity of the inner layer.

Respiratory Protection

As established, primary respiratory protection is achieved via a chemical fume hood.

  • Fume Hood Use: All weighing of the solid, transfers, and reactions should be performed deep within the hood's work area.

  • Respirator Use: In the rare event of an engineering control failure or a large spill where dust may become airborne, respiratory protection is essential. Use of a respirator (e.g., an N95 for particulates or a half-mask respirator with appropriate cartridges) requires prior medical clearance, formal training, and fit-testing as part of a comprehensive respiratory protection program compliant with OSHA 1910.134.[3][12]

Operational Plan: PPE Donning and Doffing Sequence

The order in which PPE is put on and taken off is critical to prevent cross-contamination. The "doffing" or removal process is especially important.

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Removal) Sequence D1 1. Lab Coat D2 2. Eye/Face Protection D1->D2 D3 3. Gloves (Last) D2->D3 F1 1. Gloves (First) F2 2. Eye/Face Protection F1->F2 F3 3. Lab Coat F2->F3

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Doffing Protocol:

  • Gloves: Remove gloves first, as they are considered the most contaminated items. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.[11]

  • Eye/Face Protection: Remove goggles or a face shield by handling the strap or earpieces, avoiding contact with the front surface.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface turned inward.

  • Hand Washing: Immediately wash hands thoroughly with soap and water for at least 20 seconds.

Emergency Procedures: Immediate Response Plan

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek immediate medical attention.

  • Eye Exposure: Flush the eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[5][13][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[4] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For a small spill of solid material, carefully cover with an absorbent material to prevent dust generation and then sweep it into a designated hazardous waste container.[13] Do not add water. For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.

Decontamination and Disposal Plan

Proper disposal is a critical part of the handling lifecycle, preventing environmental contamination and exposure to others.

  • Chemical Waste: All waste containing (S)-4-Benzyl-3-phenylpiperazin-2-one, including excess solid, contaminated absorbents, and reaction mixtures, must be collected in a clearly labeled, sealed hazardous waste container.[4][13]

  • Contaminated PPE: All disposable PPE, such as gloves and bench paper, must be disposed of in the designated solid hazardous waste stream.

  • Glassware: Contaminated glassware must be decontaminated before being removed from the fume hood. Rinse with an appropriate solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous waste.

  • Disposal Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[3][15] Consult your institution's EH&S department for specific guidelines. Do not discharge any waste into the sewer system.[2][3]

By integrating these protocols into your standard operating procedures, you create a robust safety framework that protects you, your colleagues, and your research.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 1-Benzyl-4-piperidone.
  • ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
  • Apollo Scientific. (n.d.). Safety Data Sheet for Piperazine.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet for (S)-4-Benzyl-2-oxazolidinone.
  • Anhui Senrise Technology Co., Ltd. (n.d.). Material Safety Data Sheet for 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.
  • Spectrum Chemical. (n.d.). Safety Data Sheet for Benzyl Alcohol.
  • AChemBlock. (2026, February 15). (S)-4-benzyl-3-phenylpiperazin-2-one 95%.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet for Piperazine.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • PubChem. (n.d.). 4-Benzyl-3-methylpiperazin-2-one.
  • CDH Fine Chemical. (n.d.). PIPERAZINE ANHYDROUS CAS NO 110-85-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI Chemicals. (2025, March 28). Safety Data Sheet for Piperazine Anhydrous.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for Acefylline piperazine.
  • Fisher Scientific. (2010, October 22). Safety Data Sheet for 2-(4-Benzylpiperazino)ethan-1-amine.
  • Tashkent Medical Academy. (2021, May 27). Guidelines and Laboratory Protocols of Organic Chemistry.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • TCI Chemicals. (2025, February 24). Safety Data Sheet for Benzyl Phenyl Sulfone.
  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • Journal of Chemical Education. (2020, July 27). Approaches to Incorporating Green Chemistry and Safety into Laboratory Culture.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.